5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a thiophene ring attached to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene and oxadiazole moieties can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be further functionalized through coupling reactions, such as the Suzuki–Miyaura coupling, to introduce additional substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride, for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex polycyclic structures.
Scientific Research Applications
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The electronic properties of the thiophene and oxadiazole moieties make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and oxadiazole-containing molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied. For example, the compound could inhibit a kinase involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-methylbenzamide: A simpler analog with similar substitution patterns on the benzamide core.
2-bromo-4-chloro-N-(thiophen-2-yl)benzamide: Another analog with a thiophene ring but lacking the oxadiazole moiety.
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene: A compound containing the thiophene and oxadiazole moieties but without the benzamide core.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2S/c1-7-17-13(21-19-7)9-4-5-22-14(9)18-12(20)10-6-8(15)2-3-11(10)16/h2-6H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMQMHORWXTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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